Acetic acid, amino(diethoxyphosphinyl)-, methyl ester
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Overview
Description
Methyl 2-amino-2-(diethoxyphosphoryl)acetate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is known for its applications in synthetic chemistry, particularly in the preparation of allylic fluorides and regioselective Diels-Alder reactions . The compound has the molecular formula C7H15NO5P and a molecular weight of 225.17 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-(diethoxyphosphoryl)acetate can be synthesized through various methods. . The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Catalyst: Base such as triethylamine or sodium hydride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(diethoxyphosphoryl)acetate undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include phosphonate esters, phosphine derivatives, and substituted amino phosphonates .
Scientific Research Applications
Methyl 2-amino-2-(diethoxyphosphoryl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(diethoxyphosphoryl)acetate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may inhibit or activate enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(diethoxyphosphoryl)acetate: Similar structure but lacks the amino group.
Methyl 2-(dimethoxyphosphoryl)acetate: Contains methoxy groups instead of ethoxy groups.
Methyl 2-(2-chlorophenyl)acetate: Contains a chlorophenyl group instead of a phosphoryl group.
Uniqueness
Methyl 2-amino-2-(diethoxyphosphoryl)acetate is unique due to the presence of both an amino group and a diethoxyphosphoryl group. This combination allows it to participate in a variety of chemical reactions and makes it a versatile reagent in synthetic chemistry .
Properties
IUPAC Name |
methyl 2-amino-2-diethoxyphosphorylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO5P/c1-4-12-14(10,13-5-2)6(8)7(9)11-3/h6H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDHWNIHAWQDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(=O)OC)N)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463393 |
Source
|
Record name | Acetic acid, amino(diethoxyphosphinyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50917-77-6 |
Source
|
Record name | Acetic acid, amino(diethoxyphosphinyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00463393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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